molecular formula C22H28N2O7S B2788911 3,4,5-trimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896287-54-0

3,4,5-trimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No. B2788911
CAS RN: 896287-54-0
M. Wt: 464.53
InChI Key: WLGSXPUJIBNMBQ-UHFFFAOYSA-N
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Description

“3,4,5-trimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a chemical compound . It is related to a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives .


Synthesis Analysis

These compounds were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve a click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . More detailed information about the chemical reactions of this compound is not available in the retrieved resources.

Mechanism of Action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits Taq polymerase and telomerase , triggers caspase activation by a possible oxidative mechanism, down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, which is crucial for cell division. Its inhibition of Hsp90 disrupts protein folding and degrades client proteins, leading to cell death. By inhibiting TrxR, it disrupts redox homeostasis, leading to oxidative stress .

Pharmacokinetics

TMP compounds are generally well-absorbed and exhibit good bioavailability .

Result of Action

The compound’s action results in the inhibition of cell growth and induction of cell death, making it a potential anti-cancer agent. It has shown notable anti-cancer effects by effectively inhibiting its targets .

properties

IUPAC Name

3,4,5-trimethoxy-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7S/c1-28-17-7-9-18(10-8-17)32(26,27)24-11-5-6-16(24)14-23-22(25)15-12-19(29-2)21(31-4)20(13-15)30-3/h7-10,12-13,16H,5-6,11,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGSXPUJIBNMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide

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